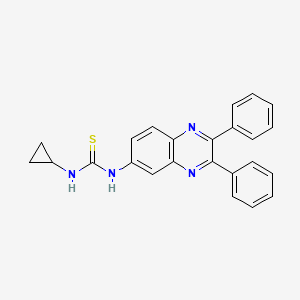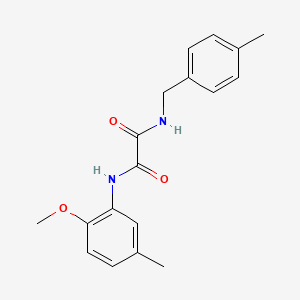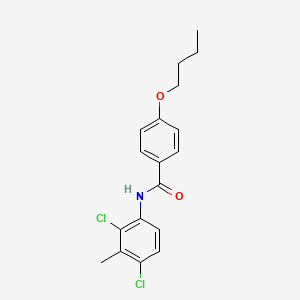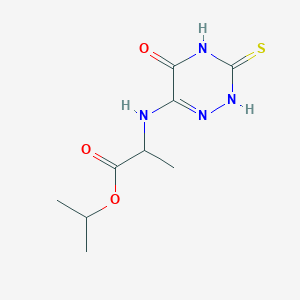
N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea (CDPTU) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDPTU is a thiourea derivative that has been shown to possess antitumor, anti-inflammatory, and antiviral properties. In
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor properties and has been found to be effective against a variety of cancer cell lines. This compound has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been found to possess antiviral properties and has been shown to be effective against a variety of viruses.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition of MMP activity may contribute to this compound's antitumor and anti-inflammatory properties. Additionally, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes including cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce tumor growth and metastasis, reduce inflammation, and improve survival rates. This compound has also been shown to reduce the replication of various viruses, including HIV, influenza, and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high purity. This compound has also been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For research on N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea include exploring its efficacy in animal models of various diseases, investigating its mechanism of action in more detail, and optimizing its synthesis to improve its solubility and reduce potential toxicity.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic applications. Its antitumor, anti-inflammatory, and antiviral properties make it a promising candidate for further research. The synthesis method of this compound has been optimized to yield a high purity product, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While this compound has some limitations, its advantages make it a cost-effective option for lab experiments. Further research is needed to determine the full potential of this compound in treating various diseases.
Synthesemethoden
N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea can be synthesized through a multi-step process involving the reaction of quinoxaline with thiourea. The process involves the reaction of quinoxaline with cyclopropyl isocyanate to form the intermediate 2,3-diphenyl-6-(cyclopropylcarbamoyl)quinoxaline. This intermediate is then reacted with thiourea to form this compound. The synthesis of this compound has been optimized to yield a high purity product.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(2,3-diphenylquinoxalin-6-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4S/c29-24(25-18-11-12-18)26-19-13-14-20-21(15-19)28-23(17-9-5-2-6-10-17)22(27-20)16-7-3-1-4-8-16/h1-10,13-15,18H,11-12H2,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTOYTVFTCJODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]-2-propanol trihydrochloride](/img/structure/B5156063.png)
![2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5156066.png)

![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156079.png)
![N-(4-ethoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156084.png)

![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(methyl)amine](/img/structure/B5156106.png)


![4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5156133.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156148.png)
![3-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]amino}-1-propanol hydrochloride](/img/structure/B5156154.png)
![11-(4-hydroxy-3-methoxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5156161.png)
![3,3'-{[4-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl)phenyl]imino}dipropanenitrile](/img/structure/B5156167.png)